10-Nonadecenoic acid methyl ester
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Overview
Description
This compound is primarily used as a chromatography standard for the quantification of cis-nonadecenoic acid . It is a colorless liquid at room temperature and is characterized by its long carbon chain and a single cis double bond at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (10Z)-nonadec-10-enoate can be synthesized through the esterification of cis-10-nonadecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of methyl (10Z)-nonadec-10-enoate involves the use of large-scale esterification reactors. The process includes the continuous addition of methanol and the acid catalyst to a reactor containing cis-10-nonadecenoic acid. The reaction mixture is then heated to maintain reflux conditions, and the ester product is subsequently purified through distillation and crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl (10Z)-nonadec-10-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters
Scientific Research Applications
Methyl (10Z)-nonadec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.
Biology: The compound is studied for its role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects in lipid-related disorders.
Industry: It is used in the production of biodegradable lubricants and surfactants .
Mechanism of Action
The mechanism of action of methyl (10Z)-nonadec-10-enoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The ester group can also undergo hydrolysis to release cis-10-nonadecenoic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
- Methyl (10Z)-octadec-10-enoate
- Methyl (9Z)-octadec-9-enoate
- Methyl (11Z)-eicos-11-enoate
Comparison: Methyl (10Z)-nonadec-10-enoate is unique due to its specific chain length and the position of the double bond. Compared to methyl (10Z)-octadec-10-enoate, it has one additional carbon atom, which can influence its physical properties and reactivity. The position of the double bond also differentiates it from methyl (9Z)-octadec-9-enoate and methyl (11Z)-eicos-11-enoate, affecting its chemical behavior and biological interactions .
Properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl nonadec-10-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3 |
InChI Key |
HHJGGWUNSRWUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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